Cas no 56884-75-4 (propylhydrazine oxalate)

Propylhydrazine oxalate is a hydrazine derivative commonly utilized in organic synthesis and pharmaceutical applications. Its oxalate salt form enhances stability and solubility, facilitating precise handling in reactions. The compound serves as a versatile building block, particularly in the preparation of heterocyclic compounds and active pharmaceutical ingredients (APIs). Its reducing properties and nucleophilic character make it valuable in reductive amination and hydrazone formation. The oxalate counterion ensures consistent purity, reducing variability in synthetic processes. Suitable for controlled environments, propylhydrazine oxalate is often employed in research and industrial settings where reliable hydrazine-based reagents are required. Proper storage under inert conditions is recommended to maintain its integrity.
propylhydrazine oxalate structure
propylhydrazine oxalate structure
Product Name:propylhydrazine oxalate
CAS No:56884-75-4
MF:C5H12N2O4
MW:164.159781455994
MDL:MFCD00043288
CID:373176
PubChem ID:57652912
Update Time:2025-06-08

propylhydrazine oxalate Chemical and Physical Properties

Names and Identifiers

    • Propylhydrazinium oxalate
    • N-Propylhydrazine Oxalate
    • propylhydrazine oxalate
    • Propylhydrazine oxalate salt
    • n-propyl hydrazine oxalate
    • AS-81702
    • FT-0709061
    • oxalic acid; propylhydrazine
    • AI3-23628
    • Propylhydrazine oxalate (1:1)
    • NSC50979
    • NSC 50979
    • SCHEMBL283076
    • Hydrazine, propyl-, ethanedioate (1:1)
    • Propylhydrazine ethanedioate (1:1)
    • 6340-91-6
    • CCRIS 7190
    • Hydrazine, propyl-, ethanedioate (1:1) (9CI)
    • ATXLENZWWDUZLH-UHFFFAOYSA-N
    • Hydrazine, propyl-, oxalate (1:1)
    • NSC-50979
    • Propylhydrazine oxalate salt, >=98.0% (T)
    • DTXSID90212817
    • FT-0693888
    • MFCD00043288
    • 56884-75-4
    • Propylhydrazine xoxalate
    • Propylhydrazine oxalate (1
    • PROPYLHYDRAZINEOXALATE
    • DB-321267
    • G77612
    • DTXCID20135308
    • MDL: MFCD00043288
    • Inchi: 1S/C3H10N2.C2H2O4/c1-2-3-5-4;3-1(4)2(5)6/h5H,2-4H2,1H3;(H,3,4)(H,5,6)
    • InChI Key: ATXLENZWWDUZLH-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)=O.N(CCC)N

Computed Properties

  • Exact Mass: 164.08000
  • Monoisotopic Mass: 164.07970687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 85.9
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • Color/Form: Not available
  • PSA: 112.65000
  • LogP: 0.10650
  • Solubility: Not available

propylhydrazine oxalate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H312
  • Warning Statement: P280
  • Hazardous Material transportation number:UN 2811 6
  • WGK Germany:3
  • Hazard Category Code: 21/22
  • Safety Instruction: 24/25
  • FLUKA BRAND F CODES:8
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

propylhydrazine oxalate Pricemore >>

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